Salsalate-d4
Description
Properties
Molecular Formula |
C₁₄H₆D₄O₅ |
|---|---|
Molecular Weight |
262.25 |
Synonyms |
2-Hydroxybenzoic Acid 2-Carboxyphenyl Ester-d4; Salicylic Acid Salicylate-d4; 2-Hydroxybenzoic Acid 2-Carboxyphenyl Ester-d4; Diacesal-d4; Diplosal-d4; Disalcid-d4; Disalgesic-d4; Disalicylic-d4 Acid; Disalyl-d4; Mono-Gesic-d4; NSC 49171-d4; Nobacid |
Origin of Product |
United States |
Synthetic Methodologies and Physicochemical Characterization of Salsalate D4 for Research Applications
Strategies for Regioselective Deuteration of Salicylate (B1505791) Moieties
Regioselective deuteration involves the targeted placement of deuterium (B1214612) atoms at specific positions within a molecule. For Salsalate-d4, this entails the deuteration of the aromatic rings of the two salicylate units. The directing effects of the hydroxyl (-OH) and carboxylic acid (-COOH) groups on the salicylate ring are crucial in guiding these reactions. acs.orgacs.org
Hydrogen-Deuterium (H-D) exchange is a common method for introducing deuterium into organic molecules. juniperpublishers.com This process can be catalyzed by acids, bases, or transition metals, typically using deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. juniperpublishers.comgoogle.com
Acid/Base Catalysis: In the presence of a strong acid or base, the aromatic protons of the salicylate rings can be exchanged for deuterium. libretexts.org For example, heating a phenol (B47542) derivative in the presence of a base like sodium hydroxide (B78521) and D₂O can lead to deuteration. osti.gov Acid-catalyzed deuteration, facilitated by reagents like deuterated trifluoromethanesulfonic acid (TfOD), can also achieve high levels of deuterium incorporation on aromatic rings under mild conditions. nih.gov The acidic protons of the hydroxyl and carboxylic acid groups themselves will readily exchange, but forcing conditions are required to exchange the aromatic C-H bonds.
Metal-Catalyzed Exchange: Transition metal catalysts, such as platinum, palladium, rhodium, and ruthenium, can facilitate H-D exchange on aromatic compounds with D₂O at high temperatures and pressures. ansto.gov.augoogle.comresearchgate.net This method can be performed in specialized equipment like hydrothermal Parr reactors. ansto.gov.auansto.gov.au Late-stage functionalization using iridium or ruthenium catalysts has proven effective for the ortho-deuteration of compounds containing directing groups like carboxylic acids, making it a highly relevant strategy for salicylate moieties. acs.orgnih.gov The directing group coordinates to the metal center, bringing the catalyst into proximity with the ortho C-H bonds, which are then selectively activated and replaced with deuterium.
Catalytic deuteration using deuterium gas (D₂) is a powerful technique, though it presents challenges such as the handling of flammable D₂ gas. thalesnano.com Modern approaches often utilize continuous flow reactors or systems that generate D₂ gas in situ from D₂O, enhancing safety and efficiency. thalesnano.commdpi.com
This method typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on alumina. mdpi.comtn-sanso.co.jp For salicylate moieties, the reaction conditions must be carefully controlled to achieve deuteration of the aromatic ring without reducing the carboxylic acid group or the ring itself. google.com The choice of catalyst is critical; for instance, less active catalysts might be selected to selectively deuterate one functional group over another. thalesnano.com While this method is more commonly used for the reduction of double or triple bonds, certain catalytic systems can promote H-D exchange on aromatic rings using D₂ gas. juniperpublishers.com
One of the most straightforward and regiochemically precise methods to synthesize this compound is to build the molecule from already deuterated starting materials. nih.gov This approach avoids issues with regioselectivity and potentially harsh conditions associated with direct deuteration of the final molecule.
The synthesis would begin with a deuterated salicylic (B10762653) acid, such as Salicylic acid-d4, where the four protons on the aromatic ring have been replaced by deuterium. synzeal.comcaymanchem.com Salsalate (B1681409) is a dimer of salicylic acid, formed through an ester linkage between the carboxyl group of one molecule and the hydroxyl group of another. nih.govdrugbank.com Therefore, the synthesis of this compound can be achieved via the esterification of two molecules of Salicylic acid-d4. This reaction can be promoted by a dehydrating agent or by using an activated derivative of one of the salicylic acid-d4 molecules, ensuring the formation of the desired deuterated final product with a well-defined isotopic substitution pattern.
Laboratory-Scale Synthesis and Purification Techniques for this compound
The successful synthesis of this compound on a laboratory scale depends not only on the chosen synthetic route but also on the optimization of reaction conditions and effective purification of the final product.
Optimizing a deuteration reaction is crucial for maximizing the yield and the percentage of deuterium incorporation, which is essential for the utility of the labeled compound. nih.gov Key parameters that are typically adjusted include the catalyst, solvent, temperature, pressure, and reaction time.
For catalytic reactions, screening different metal catalysts (e.g., Pd, Pt, Ir, Ru) and their supports can significantly impact efficiency and selectivity. acs.orgthalesnano.com The choice of solvent is also critical; aprotic solvents are often preferred in catalytic deuterations to prevent unwanted H-D exchange with the solvent itself. thalesnano.com In H-D exchange reactions using D₂O, using a large excess of D₂O can drive the equilibrium towards the deuterated product. libretexts.org Flow chemistry systems using microwave heating have been shown to enhance reaction efficiency and throughput for H-D exchange reactions, reducing reaction times from hours to minutes. tn-sanso.co.jp
The following table summarizes optimization parameters found in the literature for deuteration of related aromatic compounds.
| Parameter | Condition | Effect on Yield/Deuteration | Compound Type | Reference |
|---|---|---|---|---|
| Solvent | Aprotic (e.g., Ethyl Acetate) vs. Protic (e.g., Methanol) | Changing from methanol (B129727) to ethyl acetate (B1210297) increased deuterium incorporation from 30% to 70%. | Unsaturated Compounds | thalesnano.com |
| Catalyst | 5% Pd/BaSO₄ vs. 10% Pd/C | Using a less active catalyst increased deuterium content from 70% to 95% by reducing unwanted side reactions. | Unsaturated Compounds | thalesnano.com |
| Temperature | 170 °C vs. lower temperatures | Optimized temperature is crucial; excess reaction time or temperature can increase side product formation. | Aldehydes | nih.gov |
| Reagent Stoichiometry | Excess [D₂]-formic acid | Using 1 equivalent of formamide (B127407) with excess [D₂]-formic acid increased deuteration of the formamide product. | Aldehydes | nih.gov |
| Heating Method | Microwave vs. Conventional | Microwave heating reduced reaction time to 90 seconds from 60 minutes for the same temperature increase. | Aromatic Compounds | tn-sanso.co.jp |
Purification is a critical final step to ensure the high chemical and isotopic purity of this compound. moravek.com Since deuteration reactions can result in a mixture of the desired product, starting material, and partially deuterated species, an effective separation technique is essential.
High-Performance Liquid Chromatography (HPLC) is one of the most reliable and widely used methods for purifying isotopically labeled compounds. ansto.gov.aumoravek.com Reverse-phase HPLC, using a C18 column with a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, can effectively separate this compound from non-deuterated Salsalate and other impurities. Argentation HPLC is another specialized technique that can separate labeled and unlabeled compounds based on subtle differences in their electronic properties. nih.gov For larger scale laboratory preparations, flash chromatography on silica (B1680970) gel can be used as an initial purification step. ansto.gov.au
Rigorous Characterization of this compound for Isotopic and Chemical Purity
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of isotopically labeled compounds. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the confident determination of a molecule's elemental composition. tum.de This level of precision is crucial for confirming the successful incorporation of deuterium atoms and assessing the isotopic purity of this compound.
In the analysis of this compound, HRMS can distinguish the mass of the deuterated molecule (C₁₄H₆D₄O₅) from its unlabeled form (C₁₄H₁₀O₅) and other potential isobaric interferences—compounds that have the same nominal mass but different exact masses. tum.de The analysis also reveals the isotopic distribution, showing the relative abundance of molecules with different numbers of deuterium atoms (e.g., d0, d1, d2, d3, d4). This confirms the deuteration level and ensures that the desired d4 isotopologue is the most abundant species. google.com For research-grade material, an isotopic purity of 98% or higher is often required. cambridge.org
Table 1: Theoretical vs. a Representative Observed Mass for this compound
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Observed Mass (Da) |
| Salsalate | C₁₄H₁₀O₅ | 258.0528 | - |
| This compound | C₁₄H₆D₄O₅ | 262.0779 | 262.0781 |
Note: The observed mass is a representative value and may vary slightly between different analytical instruments and batches.
While mass spectrometry confirms if and how much deuterium has been incorporated, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to determine the precise location of the deuterium atoms on the molecular structure. au.dk This is a critical verification step, as the synthetic route is designed to label specific, non-exchangeable positions on the molecule.
The most common technique is Proton (¹H) NMR. Since deuterium (²H) does not produce a signal in a ¹H NMR spectrum, the positions on the Salsalate molecule where hydrogen atoms have been replaced by deuterium atoms will show a corresponding disappearance or significant reduction of the proton signal. d-nb.info For this compound, which is typically deuterated on one of the aromatic rings, the complex multiplet signals corresponding to the four protons on that ring would be absent in the ¹H NMR spectrum. This provides unambiguous evidence of site-specific deuterium enrichment.
Complementary techniques like Carbon-13 (¹³C) NMR can also be used, as the presence of a C-D bond instead of a C-H bond can cause a small shift in the resonance of the attached carbon atom and a change in its signal multiplicity. Deuterium (²H) NMR itself can also be used to directly observe the signals from the incorporated deuterium atoms, further confirming their locations.
Table 2: Expected ¹H NMR Spectral Changes for this compound (Aromatic Region)
| Compound | Expected Chemical Shift Range (ppm) | Expected Signal Pattern | Key Observation for this compound |
| Salsalate | ~6.8 - 8.0 | Multiple complex signals (multiplets) for 8 aromatic protons. | All 8 aromatic proton signals are present. |
| This compound | ~6.8 - 8.0 | Reduced complexity; signals for only 4 aromatic protons are observed. | Disappearance of signals corresponding to the 4 protons on the deuterated ring. |
Note: Chemical shifts are approximate and depend on the solvent and instrument used.
To be suitable for research applications, particularly as an internal standard, this compound must be chemically pure, free from starting materials, synthetic by-products, or unlabeled Salsalate. moravek.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques used to assess this chemical purity. moravek.comsigmaaldrich.com
These methods separate the components of a mixture based on their chemical and physical properties as they pass through a chromatographic column. moravek.com A detector at the end of the column measures the quantity of each separated component, producing a chromatogram. For a high-purity sample, the chromatogram will show one major peak for this compound, with any impurity peaks being minimal. The purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks. Research-grade this compound generally exhibits a chemical purity of >98% as determined by HPLC or GC analysis. atamanchemicals.com
Combining chromatography with mass spectrometry (LC-MS or GC-MS) provides an even more powerful analytical tool, offering both separation and mass identification to ensure the main peak is indeed this compound and to identify any co-eluting impurities. nih.gov
Table 3: Typical Chromatographic Conditions for Salicylate Analysis
| Parameter | HPLC Example | GC Example |
| Technique | Reversed-Phase HPLC | GC with Mass Spectrometry (GC-MS) |
| Column | C18 stationary phase | Capillary column (e.g., DB-5ms) |
| Mobile Phase/Carrier Gas | Gradient of acetonitrile and water with formic acid | Helium |
| Detection | UV (e.g., 275 nm) or Mass Spectrometry (MS) | Mass Spectrometry (MS), often after derivatization |
| Purity Standard | >98% | >98% |
Note: These are generalized conditions; specific methods are optimized for particular applications and instrumentation. researchgate.netnih.gov
Bioanalytical Method Development and Validation with Salsalate D4 As an Internal Standard
Fundamentals of Stable Isotope Labeled Internal Standards (SIL-IS) in Quantitative Analysis
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is critical for ensuring reliable and reproducible results. wuxiapptec.com An IS is a compound of a known quantity added to samples to correct for variability during the analytical process. wuxiapptec.com Stable Isotope Labeled Internal Standards (SIL-IS) are considered the gold standard for this purpose. nih.govwaters.com A SIL-IS is a form of the analyte where one or more atoms have been replaced with their stable, non-radioactive heavy isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). musechem.comacanthusresearch.com Because Salsalate (B1681409) is rapidly hydrolyzed to two molecules of salicylic (B10762653) acid, Salsalate-d4 serves as an internal standard for its active metabolite, salicylic acid-d4 (SA-d4), in analytical methods. caymanchem.com These labeled compounds are nearly identical to the analyte in terms of chemical and physical properties. wuxiapptec.comacanthusresearch.com
A significant challenge in LC-MS-based bioanalysis is the "matrix effect." This phenomenon occurs when co-eluting molecules from the biological sample (e.g., plasma, urine) interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). wuxiapptec.comwaters.com These effects are a major source of imprecision and inaccuracy in quantitative analysis. waters.com
The ideal solution to mitigate matrix effects is the use of a SIL-IS. nih.govannlabmed.org Because the SIL-IS has virtually identical physicochemical properties to the unlabeled analyte, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement. wuxiapptec.comnih.govwaters.com While the absolute signal response for both the analyte and the SIL-IS may vary between samples due to matrix effects, their response ratio remains constant. annlabmed.org By calculating this ratio, the variability introduced by the matrix is effectively normalized, leading to a more accurate quantification of the analyte. annlabmed.orgresearchgate.net The use of a SIL-IS like this compound (as its metabolite SA-d4) is therefore the preferred strategy to compensate for the influence of matrix effects. annlabmed.orgoup.com
The primary function of an internal standard is to correct for procedural variations throughout the entire analytical workflow, including sample preparation, extraction, and instrumental analysis. scispace.com Analyte loss can occur during various steps like liquid-liquid extraction, solid-phase extraction, or protein precipitation. wuxiapptec.com A SIL-IS, being chemically identical to the analyte, will exhibit the same recovery rate during these steps. wuxiapptec.comacanthusresearch.com
By normalizing for both physical losses during sample preparation and signal variations from matrix effects, SIL-IS significantly improves the key validation parameters of a research assay:
Accuracy : The closeness of the measured concentration to the true value is enhanced because systematic errors from sample loss and matrix effects are corrected. wuxiapptec.commusechem.com
Precision : The degree of scatter or variability between repeated measurements is reduced, as random fluctuations in extraction efficiency and instrument response are accounted for by the IS. wuxiapptec.commusechem.com
Reproducibility : The ability to obtain consistent results across different analytical runs and on different days is greatly improved, ensuring the long-term reliability of the method. musechem.com
The use of a SIL-IS is a fundamental component in developing robust and reliable bioanalytical methods that meet stringent validation criteria. hubspotusercontent10.net
Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Salsalate and Metabolites
The development of a robust LC-MS/MS method is a multi-step process involving the careful optimization of chromatography, mass spectrometric detection, and sample preparation to ensure selectivity, sensitivity, and reliability for quantifying salsalate's primary metabolite, salicylic acid. jchps.comnih.gov
Effective chromatographic separation is crucial to distinguish the analyte from other endogenous matrix components, thereby reducing potential interferences. nih.gov For the analysis of salicylic acid and its metabolites, reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is commonly employed. researchgate.netresearchgate.net
Key parameters for optimization include:
Analytical Column : C18 columns are widely used for the separation of salicylic acid. researchgate.netresearchgate.net Phenyl-type columns have also been shown to provide good separation for salicylates. d-nb.info
Mobile Phase : A common approach involves a gradient elution using a mixture of an organic solvent (typically acetonitrile) and an aqueous solution. researchgate.netd-nb.info The aqueous phase is often acidified with formic acid or contains a buffer like ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. d-nb.infonih.govjapsonline.com For example, one method used a mobile phase of acetonitrile (B52724) and 0.1% aqueous formic acid. researchgate.net
Flow Rate : Flow rates are optimized based on the column dimensions and particle size to achieve efficient separation in a reasonable runtime. Typical flow rates might range from 0.4 mL/min to 1.0 mL/min. researchgate.netnih.gov
Temperature : The column is often thermostated (e.g., at 35°C) to ensure reproducible retention times. researchgate.net
Proper optimization of these parameters ensures that salicylic acid and its internal standard, SA-d4, are well-resolved with symmetric peak shapes, which is essential for accurate integration and quantification. nih.govutsa.edu
Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification. The instrument is typically operated in the Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. nih.gov This transition is unique to the analyte, minimizing interference. For salicylic acid analysis, negative electrospray ionization (ESI) is commonly used. d-nb.infooup.com
The MRM transitions for salicylic acid and its deuterated internal standard (SA-d4) are critical for specific detection. The four-dalton mass difference in SA-d4 allows the instrument to distinguish it from the endogenous analyte. nih.gov
Table 1: Published MRM transitions for the analysis of Salicylic Acid (SA) and its deuterated internal standard (SA-d4) in negative ionization mode.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) | Reference(s) |
| Salicylic Acid (SA) | 137.0 | 93.0 | - | nih.gov |
| Salicylic Acid (SA) | 137.2 | 93.1 | - | nih.gov |
| Salicylic Acid (SA) | 137 | -93 | - | d-nb.info |
| Salicylic Acid-d4 (SA-d4) | 141.0 | 97.0 | - | nih.gov |
| Salicylic Acid-d4 (SA-d4) | 141.2 | 97.1 | - | nih.gov |
| Salicylic Acid-d4 (SA-d4) | 141 | -97 | - | d-nb.info |
| Salicylic Acid-d4 (SA-d4) | 140.8 | 96.6 | - | tandfonline.com |
The selection of appropriate MRM transitions is a fundamental step in method development, ensuring the assay is both selective and sensitive enough for its intended research purpose. nih.gov
The goal of sample preparation is to extract the analyte from the complex biological matrix (e.g., blood, plasma, urine, tissue) and remove interfering substances like proteins and phospholipids, which can cause matrix effects and clog the analytical column. ijpsjournal.comtandfonline.comnih.gov Several techniques are employed for the analysis of salicylates.
Protein Precipitation (PP) : This is a simple and rapid technique where a water-miscible organic solvent, such as acetonitrile or methanol (B129727), is added to the plasma or blood sample. oup.comijpsjournal.com The solvent causes proteins to precipitate out of the solution. After centrifugation, the clear supernatant containing the analyte is collected for analysis. nih.govoup.com This method was used for the analysis of salicylic acid in whole blood, where an ice-cold methanol/acetonitrile mixture was used for precipitation. oup.com
Liquid-Liquid Extraction (LLE) : LLE separates compounds based on their relative solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent). ijpsjournal.comnih.gov For salicylic acid, an acidic aqueous sample can be extracted with an organic solvent like a diethyl ether and ethyl acetate mixture. nih.gov LLE can provide a cleaner extract than PP but is often more labor-intensive. nih.gov
Solid-Phase Extraction (SPE) : SPE is a highly effective and selective sample cleanup technique that uses a solid sorbent material packed into a cartridge or well plate. ijpsjournal.comtandfonline.com The sample is loaded onto the sorbent, which retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of solvent. ijpsjournal.com SPE can significantly reduce matrix effects and is amenable to automation. oup.com Mixed-mode strong anion exchange SPE has been used to isolate acidic compounds from urine. oup.com
The choice of sample preparation technique depends on the required sensitivity, sample throughput, and the complexity of the biological matrix. ijpsjournal.comnih.gov
Table 2: Example of method validation parameters for the analysis of a salicylate (B1505791) using a deuterated internal standard (Methyl Salicylate-d4) by GC-MS/MS. This demonstrates the high accuracy and precision achievable with SIL-IS.
| Parameter | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Precision & Accuracy | 25 | 1.43 | 1.91 | 102.03 | 102.33 |
| Precision & Accuracy | 250 | 1.86 | 2.15 | 100.28 | 99.48 |
| Precision & Accuracy | 2500 | 2.35 | 2.97 | 101.35 | 100.12 |
Data adapted from a study on Methyl Salicylate and Methyl Salicylate-d4. researchgate.netresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications
This compound, a deuterated form of salsalate, serves as an effective internal standard in bioanalytical methods, particularly in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is a powerful technique for minimizing both random and systematic errors that can occur during sample preparation and analysis. scioninstruments.com This is because the internal standard is affected by variations in the analytical process in the same way as the target analyte. scioninstruments.com By using the ratio of the peak area of the analyte to the peak area of the internal standard, variations can be accounted for, leading to improved precision and accuracy in quantitative results. scioninstruments.com
In GC-MS/MS, deuterated compounds are commonly chosen as internal standards because they are chemically similar to the analyte, resulting in comparable retention times and ionization responses, yet are distinguishable by their mass. scioninstruments.comwikipedia.org This similarity ensures that the internal standard and analyte behave almost identically during extraction, derivatization (if necessary), and chromatography. For instance, in a validated GC-MS/MS method for analyzing methyl salicylate in human skin and hair, the deuterated internal standard, methyl salicylate-d4, was utilized. researchgate.net The analysis involved derivatization, followed by quantification on a triple quadrupole mass spectrometer operating in electron ionization (EI) mode and monitoring specific mass transitions (multiple reaction monitoring, MRM). researchgate.net The distinct mass-to-charge ratios of the analyte and the deuterated standard allow for precise and selective quantification, even in complex biological matrices. researchgate.net
The selection of appropriate mass transitions is critical for the specificity of the GC-MS/MS method. For methyl salicylate and its deuterated internal standard, methyl salicylate-d4, specific precursor-to-product ion transitions are monitored. For example, mass transitions of m/z 209 → 179 for methyl salicylate and m/z 213 → 161 for methyl salicylate-d4 have been used for quantification. researchgate.net Additional qualifier ion transitions, such as m/z 209 → 169 for the analyte and m/z 213 → 89 for the internal standard, are used to confirm the identity of the compounds. researchgate.net This multi-faceted detection approach ensures high confidence in the analytical results.
Method Validation Parameters for Quantitative Bioanalysis (Research Context)
The validation of bioanalytical methods is crucial to ensure the reliability and reproducibility of the data generated. When using this compound as an internal standard, a series of validation parameters are assessed to demonstrate the method's performance.
A key aspect of method validation is establishing the linear range of the assay and its sensitivity. A calibration curve is constructed by plotting the ratio of the analyte signal to the internal standard signal against the known concentrations of the analyte in a series of calibration standards. wikipedia.org The use of an internal standard like this compound helps to correct for variability in the analytical process. scioninstruments.com
In a study validating a GC-MS/MS method for methyl salicylate using methyl salicylate-d4 as the internal standard, excellent linearity was achieved over a wide concentration range of 0.5 to 5000 ng/mL. researchgate.net The coefficient of determination (R²) for the calibration curves was consistently greater than 0.99, indicating a strong linear relationship between the response ratio and the concentration. researchgate.net
The sensitivity of the method is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For the aforementioned methyl salicylate method, the LOD was determined to be 0.05 ng/mL, and the LOQ was 0.5 ng/mL. researchgate.net
Table 1: Linearity and Sensitivity Data for a GC-MS/MS Method Using a Deuterated Internal Standard
| Parameter | Value | Reference |
|---|---|---|
| Linear Range | 0.5–5000 ng/mL | researchgate.net |
| Coefficient of Determination (R²) | > 0.9968 to 0.9999 | researchgate.net |
| Limit of Detection (LOD) | 0.05 ng/mL | researchgate.net |
Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among a series of measurements. Both are critical for demonstrating the reliability of a bioanalytical method. These parameters are typically assessed at multiple concentration levels (e.g., low, medium, and high quality control samples).
Intra-day precision and accuracy are determined by analyzing replicate samples within the same day, while inter-day precision and accuracy are assessed by analyzing samples on different days. This helps to understand the variability of the method over time. In the validated GC-MS/MS method for methyl salicylate with methyl salicylate-d4, the intra-day accuracy ranged from 100.28% to 102.03%, with precision (expressed as relative standard deviation, RSD) between 1.43% and 2.35%. researchgate.net The inter-day accuracy was found to be between 99.48% and 102.33%, with an RSD of 1.91% to 2.97%. researchgate.net These values fall well within the generally accepted limits for bioanalytical method validation, demonstrating the method's high degree of accuracy and reproducibility.
Table 2: Accuracy and Precision Data for a Validated GC-MS/MS Method
| Parameter | Concentration Level | Value | Reference |
|---|---|---|---|
| Intra-day Accuracy | Low, Medium, High | 100.28% to 102.03% | researchgate.net |
| Intra-day Precision (RSD) | Low, Medium, High | 1.43% to 2.35% | researchgate.net |
| Inter-day Accuracy | Low, Medium, High | 99.48% to 102.33% | researchgate.net |
| Inter-day Precision (RSD) | Low, Medium, High | 1.91% to 2.97% | researchgate.net |
Specificity is the ability of the method to measure the analyte of interest exclusively in the presence of other components in the sample matrix, such as metabolites, impurities, or co-administered drugs. Selectivity is a comparative term that describes the ability of the method to differentiate the analyte from other substances. The use of a deuterated internal standard like this compound, combined with the specificity of MS/MS detection, provides a high degree of selectivity. scioninstruments.comwikipedia.org
During method validation, it is essential to assess potential interference from endogenous matrix components or other drugs that may be present in the samples. bioanalysis-zone.com This is typically done by analyzing blank matrix samples from multiple sources to ensure that no interfering peaks are observed at the retention time of the analyte or the internal standard. The 2018 FDA Bioanalytical Method Validation Guidance recommends assessing the stability and selectivity of an analyte in the presence of other drugs that might be co-administered. bioanalysis-zone.com By monitoring specific mass transitions for both the analyte and the deuterated internal standard, the method can effectively distinguish between the target compounds and any potential interferents.
The stability of both the analyte and the internal standard in the biological matrix under various storage and handling conditions must be evaluated to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. This includes assessing short-term stability at room temperature, long-term stability under frozen conditions, and the stability after multiple freeze-thaw cycles.
The International Council for Harmonisation (ICH) M10 guideline for bioanalytical method validation provides recommendations for these stability assessments. bioanalysis-zone.com When co-administered drugs are present, the stability of the analyte should be evaluated in their presence, as they could potentially affect the analyte's stability in the matrix. bioanalysis-zone.com The use of a stable isotope-labeled internal standard like this compound is advantageous here as well. Since it is structurally very similar to the analyte, it is expected to have comparable stability characteristics. Any degradation of the analyte would likely be mirrored by a similar degradation of the internal standard, and the use of the analyte-to-internal standard ratio would help to compensate for this, although demonstrating stability is still a regulatory requirement.
Applications of Salsalate D4 in Preclinical and in Vitro Pharmacokinetic and Metabolic Research
Investigation of Salsalate (B1681409) Disposition and Metabolism in Research Models
The use of Salsalate-d4 is central to understanding the disposition and metabolic fate of Salsalate in various research models. As a stable isotope-labeled internal standard, it ensures accuracy in quantitative bioanalysis using mass spectrometry. Furthermore, its application as a tracer in metabolic studies provides a clear picture of the biotransformation pathways and the rates at which they occur.
In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo half-life and clearance of a compound. creative-bioarray.com These assays utilize liver-derived systems, such as microsomes or intact hepatocytes, which contain the primary enzymes responsible for drug metabolism. creative-bioarray.comspringernature.com
The metabolic stability of this compound is assessed by incubating the compound with hepatic microsomes or hepatocytes and monitoring its disappearance over time. springernature.com Liver microsomes are rich in cytochrome P450 (CYP) enzymes, which are key drivers of Phase I metabolic reactions. youtube.com Hepatocytes, being intact liver cells, contain both Phase I and Phase II enzymes and offer a more comprehensive model for metabolic evaluation. creative-bioarray.com
From the rate of disappearance, key parameters such as the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated. thermofisher.com Intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow. youtube.com This data is crucial for predicting the hepatic clearance of the drug in vivo. nih.gov
Table 1: Illustrative Metabolic Stability of this compound in Rat Liver Preparations
| Test System | Time (min) | % this compound Remaining | In Vitro t1/2 (min) | CLint (µL/min/mg protein or 10^6 cells) |
| Hepatic Microsomes | 0 | 100 | 58.2 | 11.9 |
| 5 | 94.5 | |||
| 15 | 84.1 | |||
| 30 | 70.2 | |||
| 60 | 50.5 | |||
| Hepatocytes | 0 | 100 | 45.7 | 15.2 |
| 15 | 82.1 | |||
| 30 | 65.9 | |||
| 60 | 44.3 | |||
| 90 | 29.8 |
Note: Data are representative examples for illustrative purposes.
The primary metabolic pathway for Salsalate involves hydrolysis to two molecules of salicylic (B10762653) acid. Salicylic acid subsequently undergoes Phase II conjugation, primarily forming salicyluric acid (conjugation with glycine) and phenolic and acyl glucuronides.
Using this compound as the substrate allows researchers to unambiguously track the formation of these metabolites. When the reaction mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS), the deuterated metabolites can be distinguished from any potential background interference by their unique mass-to-charge ratio. This ensures that the detected metabolites originate exclusively from the administered this compound, enabling precise pathway identification and metabolite characterization.
In vivo studies in animal models, such as rats, are essential for understanding how a drug behaves in a complete biological system. scispace.com this compound is a critical component in these studies for tracing the drug's journey through the body and for investigating subtle metabolic effects.
When this compound is administered to an animal model, its deuterium (B1214612) label acts as a tracer. nih.gov By collecting biological samples (e.g., blood, urine, feces, and tissues) at various time points, researchers can quantify the concentration of the labeled parent drug and its metabolites. nih.govmdpi.com This allows for a comprehensive characterization of the drug's ADE profile:
Absorption: The rate and extent to which the drug enters the systemic circulation.
Distribution: The reversible transfer of the drug from the bloodstream into various tissues of the body. nih.gov
Excretion: The irreversible removal of the drug and its metabolites from the body, primarily through urine and feces. mdpi.com
A key application of this compound is in studies of the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactive position is replaced with one of its heavier isotopes (e.g., hydrogen with deuterium). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and if the cleavage of this bond is the rate-limiting step in a metabolic reaction, the reaction will proceed more slowly for the deuterated compound.
By co-administering or separately studying Salsalate and this compound in an animal model and comparing their pharmacokinetic profiles, researchers can determine if a KIE exists. nih.gov A significant difference in clearance or metabolite formation rates between the two compounds would indicate that C-H bond cleavage is involved in a rate-determining metabolic step. This information provides deep insight into the specific enzymatic mechanisms responsible for the drug's biotransformation. While Salsalate's primary metabolism is hydrolysis, secondary oxidative metabolism of the resulting salicylic acid could be subject to a KIE.
Table 2: Representative Comparative Pharmacokinetic Parameters of Salsalate and this compound in Rats Following Oral Administration
| Parameter | Salsalate | This compound |
| Cmax (µg/mL) | 125.4 | 128.9 |
| Tmax (hr) | 2.0 | 2.0 |
| AUC (0-t) (µg·hr/mL) | 987.6 | 1055.2 |
| Clearance (CL/F) (mL/hr/kg) | 45.6 | 42.7 |
| Half-life (t1/2) (hr) | 5.1 | 5.5 |
Note: Data are representative examples for illustrative purposes and assume a minor kinetic isotope effect on a secondary metabolic pathway.
In Vivo Pharmacokinetic Profiling in Animal Models
Enzyme Kinetic Studies and Mechanistic Elucidation
In preclinical and in vitro research, understanding the enzymatic processes that govern a drug's metabolism is fundamental. For Salsalate, these investigations focus on two primary pathways: the activity of metabolizing enzymes on its active metabolite, salicylic acid, and the initial hydrolysis that activates the drug.
Probing Cytochrome P450 (CYP) and Other Metabolizing Enzyme Activities
While Salsalate itself is primarily a prodrug that undergoes hydrolysis, its active metabolite, salicylic acid, is a substrate for Phase I metabolism by the cytochrome P450 (CYP) enzyme system. Research has shown that CYP enzymes are responsible for the oxidative metabolism of salicylic acid into hydroxylated derivatives, mainly 2,5-dihydroxybenzoic acid (2,5-DHBA, also known as gentisic acid) and 2,3-dihydroxybenzoic acid (2,3-DHBA) nih.govspandidos-publications.com.
CYP Enzymes Involved in the Metabolism of Salicylic Acid
| Enzyme Family | Specific Enzyme | Metabolic Reaction Catalyzed | Significance |
|---|---|---|---|
| CYP2 | CYP2E1 | 3-hydroxylation and 5-hydroxylation | Considered a major contributor to salicylic acid oxidation researchgate.net |
| CYP2C8 | 5-hydroxylation | Contributes to salicylic acid oxidation researchgate.net | |
| CYP2C9 | 5-hydroxylation | Contributes to salicylic acid oxidation researchgate.net | |
| CYP2C19 | 5-hydroxylation | Contributes to salicylic acid oxidation researchgate.net | |
| CYP2D6 | 5-hydroxylation | Contributes to salicylic acid oxidation researchgate.net | |
| CYP2A6 | 5-hydroxylation | Contributes to salicylic acid oxidation researchgate.net | |
| CYP3 | CYP3A4 | 5-hydroxylation | Contributes to salicylic acid oxidation researchgate.net |
Characterization of Esterase-Mediated Hydrolysis Kinetics
Salsalate is a dimer composed of two salicylic acid molecules joined by an ester linkage drugbank.com. The activation of this prodrug is dependent on the enzymatic cleavage of this bond, a process known as hydrolysis. This reaction is not mediated by CYP enzymes but by various non-specific esterases present in the body nih.gov.
Upon oral administration, Salsalate is readily absorbed in the small intestine, where it is partially hydrolyzed to yield two molecules of salicylic acid, its pharmacologically active form drugbank.com. This hydrolysis is a critical step in its pharmacokinetic profile. Studies on related compounds like aspirin confirm that plasma and cellular esterases are responsible for rapidly breaking down ester bonds nih.gov. While the fundamental role of esterases in Salsalate metabolism is well-established, detailed kinetic parameters (e.g., K_m, V_max) for the specific esterases involved are not extensively characterized in the scientific literature. The efficiency of this hydrolysis is a key determinant of the bioavailability of salicylic acid from Salsalate administration drugbank.com.
Investigation of Drug-Drug Interaction (DDI) Mechanisms in Research Models
The potential for a drug to alter the metabolism of co-administered substances is a critical area of investigation. Research into Salsalate's DDI potential focuses on the effects of its active metabolite, salicylic acid, on the activity of key metabolic enzymes.
Assessment of Metabolic Enzyme Inhibition or Induction Potential
Enzyme Inhibition
In vitro studies using rat liver microsomes (RLMs) have been conducted to assess the inhibitory potential of salicylic acid against various CYP enzymes. One study demonstrated that salicylic acid acts as a mixed-type inhibitor (showing both competitive and non-competitive characteristics) of CYP2E1 activity nih.govnih.gov. A separate investigation noted that salicylic acid also functions as a non-competitive inhibitor of CYP2C11 in rats nih.gov. These findings suggest that at sufficient concentrations, Salsalate could potentially slow the metabolism of other drugs that are substrates for these enzymes, leading to possible drug-drug interactions.
In Vitro Inhibition of CYP Enzymes by Salicylic Acid in Rat Liver Microsomes
| Enzyme | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) | Reference |
|---|---|---|---|---|
| CYP2E1 | Mixed | 167.12 ± 5.460 | 83.56 ± 2.730 | nih.govnih.gov |
| CYP2C11 | Non-competitive | Not Reported | Not Reported | nih.gov |
Enzyme Induction
In contrast to inhibition, enzyme induction involves an increase in the amount or activity of metabolic enzymes, which can accelerate the metabolism of other drugs. Research in rats has shown that administration of a high dose of salicylic acid can lead to a significant increase in the activity of hepatic microsomal p-nitrophenol hydroxylase, a marker for CYP2E1 activity nih.gov. This was accompanied by significantly elevated levels of CYP2E1 mRNA, suggesting that salicylic acid can induce the expression of this enzyme at the transcriptional level nih.gov. This induction potential could lead to DDIs by decreasing the plasma concentrations and potential efficacy of co-administered drugs that are CYP2E1 substrates.
Advanced Research Applications and Emerging Methodologies Utilizing Salsalate D4
Quantitative Analysis in Complex Biological Systems for Systems Biology Research
In systems biology, which aims to understand complex biological interactions, the precise quantification of molecules across various conditions is paramount. Salsalate-d4 provides the analytical rigor required for such studies, enabling accurate measurement of its parent compound, Salsalate (B1681409), and its metabolites, primarily salicylic (B10762653) acid, within intricate biological matrices.
Targeted Metabolomics and Flux Analysis in Preclinical Research
Targeted metabolomics focuses on the measurement of a specific, predefined set of metabolites. metwarebio.com In preclinical research involving Salsalate, its deuterated analog, this compound, is essential for accurate quantification via isotope dilution mass spectrometry. When added to a biological sample at a known concentration, this compound experiences the same processing variations as the endogenous (unlabeled) Salsalate and its metabolites, such as salicylic acid. By comparing the MS signal of the analyte to that of the SIL internal standard, researchers can correct for analyte loss during sample extraction and for matrix-induced variations in ionization efficiency. wuxiapptec.comnih.gov
Studies quantifying salicylic acid and related compounds in biological fluids frequently employ deuterated standards like salicylic acid-d4 or salicylic acid-d6 to ensure accuracy. ncsu.eduresearchgate.netnih.govbertin-bioreagent.com This same principle is directly applicable to this compound for the quantification of Salsalate.
Metabolic flux analysis, or fluxomics, investigates the rates of metabolic reactions within a biological system. Stable isotope tracers are a cornerstone of these studies. nih.gov While this compound is primarily used for quantification rather than as a metabolic tracer itself, its role is critical. Accurate concentration data for Salsalate and its key metabolite, salicylic acid, are necessary to correctly model the pharmacokinetic and pharmacodynamic effects that influence metabolic fluxes. For example, quantifying the impact of Salsalate on specific pathways requires precise measurement of its concentration, a task reliably achieved using this compound as an internal standard. nih.gov
| Parameter | Typical Condition/Value | Purpose |
|---|---|---|
| Chromatography | ||
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Separates analytes from matrix components based on hydrophobicity. researchgate.net |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water with 0.1% Formic Acid | Achieves efficient elution and separation of Salsalate, salicylic acid, and the internal standard. |
| Flow Rate | 0.5 - 0.8 mL/min | Maintains optimal separation and peak shape. researchgate.net |
| Mass Spectrometry | ||
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Salicylates readily form negative ions [M-H]-. researchgate.net |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. researchgate.net |
| MRM Transition (Analyte) | Salsalate: e.g., m/z 257 → 121 | Specific transition for quantification of the unlabeled drug. |
| MRM Transition (IS) | This compound: e.g., m/z 261 → 125 | Specific transition for quantification of the deuterated internal standard. |
Quantitative Mass Spectrometry Imaging (MSI) Research Applications
Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections without the need for labels. diva-portal.org Quantitative MSI (Q-MSI) presents a challenge due to variations in ionization efficiency across the heterogeneous surface of a biological tissue (matrix effects). diva-portal.org
The application of a deuterated internal standard is a key strategy to overcome this challenge. In a typical Q-MSI workflow, a solution of this compound would be uniformly sprayed onto the tissue section prior to analysis. diva-portal.org During the MSI experiment (e.g., using MALDI), both Salsalate and this compound are desorbed and ionized from each pixel. By calculating the ratio of the analyte signal to the internal standard signal for each spot on the tissue, it is possible to normalize for local variations in matrix effects and instrumental response. diva-portal.orgamolf.nl This approach allows for the generation of a quantitative map showing the true distribution and concentration of Salsalate within different anatomical regions of the tissue. This methodology has been successfully demonstrated for other drugs using their corresponding deuterated standards, providing a clear precedent for the application of this compound. amolf.nl
Integration with High-Resolution Mass Spectrometry for Structural Elucidation of Metabolites
Identifying the structures of drug metabolites is a critical step in drug development. High-Resolution Mass Spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown metabolites. dphen1.comnih.gov
This compound plays a vital role in this process. When analyzing samples from in vitro or in vivo metabolism studies, the presence of a deuterated standard helps to rapidly identify drug-related compounds. Data analysis software can filter for mass peaks that show a characteristic mass difference corresponding to the deuteration (e.g., 4 Da for this compound) compared to potential metabolites of the unlabeled drug. This "isotope pattern" filtering significantly simplifies the complex datasets generated from biological matrices.
Furthermore, comparing the fragmentation patterns (MS/MS spectra) of a suspected metabolite with the fragmentation of this compound provides definitive structural information. dphen1.comdiva-portal.org For instance, if a metabolic modification occurs on the part of the molecule containing the deuterium (B1214612) labels, the corresponding fragment ion in the MS/MS spectrum will retain the mass shift. Conversely, if the modification is on an unlabeled part of the molecule, the fragment will have the same mass as the corresponding fragment from the unlabeled parent drug. This comparative fragmentation analysis allows researchers to pinpoint the exact site of metabolic modification, a process essential for complete structural elucidation. acs.orgresearchgate.net
Automation and High-Throughput Approaches in Bioanalytical Research
Modern drug discovery and clinical research demand the analysis of thousands of samples, necessitating the use of automation and high-throughput workflows. science.gov These approaches often involve 96-well or 384-well plate formats for sample preparation steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). nih.govthermofisher.com
The reliability of these automated systems hinges on robust and reproducible analytical methods. The use of a SIL internal standard like this compound is a cornerstone of high-throughput LC-MS bioanalysis. nih.gov this compound is added to every sample, standard, and quality control (QC) at the beginning of the automated workflow. This ensures that any well-to-well variability in extraction recovery, pipetting inaccuracies by robotic liquid handlers, or fluctuations in MS instrument response is effectively normalized. wuxiapptec.com The constant analyte-to-internal standard response ratio across the analytical run is a key indicator of a reliable and rugged bioanalytical method, which is a regulatory requirement for pharmacokinetic studies. researchgate.net
Forensic and Toxicological Research Applications (Methodology Focus)
The use of a deuterated internal standard, such as this compound, is considered best practice for the quantitative analysis of Salsalate in forensic cases, such as postmortem toxicology or drug monitoring. chimia.chnih.gov A validated method would involve adding this compound to forensic samples (e.g., blood, urine, or vitreous humor) prior to extraction. researchgate.net This corrects for any analyte loss during sample cleanup and mitigates matrix effects, which can be particularly pronounced in postmortem specimens. waters.comchimia.ch The method's validation would demonstrate selectivity, linearity, precision, accuracy, and stability, with the performance of this compound being key to meeting the acceptance criteria.
| Step | Procedure | Role of this compound |
|---|---|---|
| 1. Sample Preparation | To 100 µL of blood, add 10 µL of this compound working solution and 300 µL of acetonitrile to precipitate proteins. | Added at the first step to account for all subsequent variations in extraction and analysis. wuxiapptec.com |
| 2. Extraction | Vortex and centrifuge the sample. The supernatant is transferred and evaporated to dryness, then reconstituted in mobile phase. | Co-extracted with the analyte, ensuring that recovery losses are mirrored and corrected. |
| 3. LC Separation | Inject the reconstituted sample onto a C18 column for chromatographic separation. | Co-elutes with unlabeled Salsalate, ensuring that both experience the same chromatographic conditions and matrix effects at the point of ionization. researchgate.net |
| 4. MS/MS Detection | Monitor specific MRM transitions for both Salsalate and this compound. | Provides a stable reference signal for quantification. The mass difference ensures no cross-talk between analyte and IS channels. researchgate.net |
| 5. Quantification | Calculate the peak area ratio of Salsalate to this compound. Quantify concentration against a calibration curve prepared in the same matrix using the same peak area ratio. | Enables accurate quantification by normalizing the analyte response, leading to reliable and defensible results for forensic reporting. chimia.ch |
Salsalate D4 As a Certified Reference Material and in Quality Control Research
Development and Qualification of Salsalate-d4 as a Research Reference Standard
The development and qualification of this compound as a research reference standard are critical for ensuring the accuracy and reliability of analytical measurements. This process involves establishing traceability, determining uncertainty, and assessing the homogeneity and stability of the material.
Traceability and Uncertainty in Reference Standard Characterization
Certified Reference Materials (CRMs) are fundamental in analytical chemistry, providing a benchmark for quality control and assurance. The characterization of this compound as a reference standard necessitates establishing a clear traceability chain, often to SI units, which can be achieved through calibration with primary standards from national metrology institutes like the National Institute of Standards and Technology (NIST). cerilliant.comgcms.cz The certification process for a CRM requires a thorough evaluation of all potential sources of uncertainty that could affect the validity of the certified value. researchgate.net
Key sources of uncertainty in the characterization of a reference standard include:
Characterization: The process of determining the property values of the material. researchgate.net
Homogeneity: The uniformity of the substance within a batch. researchgate.net
Stability: The ability of the standard to maintain its certified properties over time under specified storage and transport conditions. researchgate.net
A comprehensive Certificate of Analysis (COA) for a CRM like this compound will detail these uncertainty components. cerilliant.com This documentation provides users with the necessary information to accurately assess measurement results. For instance, the uncertainty statement on a COA will specify the standards used for its development, the confidence interval, and the coverage factor. cerilliant.comcerilliant.com The use of isotopically labeled standards like this compound, where deuterium (B1214612) replaces hydrogen atoms, is advantageous in techniques like mass spectrometry for improving accuracy. veeprho.com
Homogeneity and Stability Testing for Research Applications
Homogeneity and stability are crucial attributes of any reference standard. gcms.czresearchgate.net Homogeneity testing ensures that each unit of the reference material has the same concentration and purity, within defined limits. Stability studies are conducted to determine the shelf-life of the standard and to ensure that its properties remain unchanged over time and under various environmental conditions, such as temperature fluctuations. researchgate.netteknolabjournal.com
For example, a stability study might show that a reference material is stable in a particular solvent at a specific temperature for a defined period. europa.eu This information is vital for researchers to ensure the validity of their analytical methods. The results of these tests are documented in the COA, which accompanies the certified reference material. cerilliant.comeisenbros.co.il
Applications in Impurity Profiling and Degradation Product Analysis in Research Samples
This compound plays a significant role in the identification and quantification of impurities and degradation products in research samples of its non-labeled counterpart, salsalate (B1681409).
Use as an Internal Standard for Quantifying Impurities and Degradants
In analytical chemistry, particularly in chromatographic techniques coupled with mass spectrometry (e.g., LC-MS), deuterated compounds like this compound are widely used as internal standards. veeprho.comcaymanchem.comcaymanchem.com An internal standard is a compound added in a constant amount to samples, calibration standards, and blanks. It helps to correct for the loss of analyte during sample preparation and for variations in instrument response.
The use of a stable isotope-labeled internal standard like this compound is considered a "gold standard" practice because it has nearly identical chemical and physical properties to the analyte of interest (salsalate), but a different mass. researchgate.net This allows for its distinct detection by a mass spectrometer. By comparing the response of the analyte to the known concentration of the internal standard, precise and accurate quantification of impurities and degradation products can be achieved. veeprho.comresearchgate.net This is particularly important in impurity profiling, where the goal is to detect, identify, and quantify all potential organic and inorganic impurities and residual solvents in a drug substance. imedpub.com
Methodology for Monitoring Degradation Pathways in Pre-formulation Research
Forced degradation studies are a critical component of pre-formulation research, providing insights into the stability of a drug substance under various stress conditions such as acid and alkali hydrolysis, oxidation, heat, and light. researchgate.net These studies help to identify potential degradation products and elucidate the degradation pathways of the active pharmaceutical ingredient. nih.govescholarship.org
This compound can be employed as an internal standard in the analytical methods used to monitor these degradation studies. nih.gov For instance, a research team might subject a salsalate sample to harsh acidic conditions and then use an LC-MS method with this compound as an internal standard to quantify the formation of salicylic (B10762653) acid, a known degradation product. psu.edu This allows for the development of stability-indicating analytical methods that can be used throughout the drug development process.
Standardization of Analytical Methods Across Academic and Research Laboratories
The use of well-characterized reference standards like this compound is essential for the standardization of analytical methods across different laboratories. zu.edu.pk When multiple research groups are studying the properties or effects of salsalate, using a common, certified reference material ensures that the results are comparable and reproducible.
The availability of CRMs from reputable suppliers, accompanied by comprehensive Certificates of Analysis, allows laboratories to calibrate their instruments and validate their analytical methods against a traceable standard. cerilliant.comeisenbros.co.il This practice is a key requirement of quality management systems like ISO/IEC 17025, which governs the general requirements for the competence of testing and calibration laboratories. gcms.cz By using this compound, academic and research laboratories can have greater confidence in the accuracy and consistency of their findings, facilitating collaboration and advancing scientific knowledge.
Challenges and Future Directions in Research Utilizing Salsalate D4
Challenges in Deuteration Synthesis and Isotopic Purity Control for Research
The synthesis of Salsalate-d4 is a foundational challenge that dictates its availability, cost, and quality for research applications. The process involves replacing four specific hydrogen atoms on the aromatic rings of the salsalate (B1681409) molecule with deuterium (B1214612), a heavy isotope of hydrogen. This requires precise chemical strategies to ensure the correct placement and number of deuterium atoms.
Cost-Effectiveness and Scale-Up for Research Quantities
While salsalate is an inexpensive drug, the synthesis of its deuterated form, this compound, is a costly endeavor. chromatographyonline.comtandfonline.comnih.gov The primary drivers of this cost are the specialized reagents and catalysts required for deuteration, the multi-step synthetic processes, and the rigorous purification needed to achieve high isotopic purity. researchgate.net Deuterated starting materials, such as deuterium gas (D₂) or heavy water (D₂O), and specialized catalysts add significant expense. thalesnano.comresearchgate.net
Scaling up production from milligrams to the gram quantities often required for extensive research studies presents further economic and logistical challenges. Optimizing reaction conditions to maximize yield and deuterium incorporation while minimizing the use of expensive reagents is crucial for making this compound more accessible to the research community.
Controlling Regioselectivity and Preventing Isotopic Scrambling
A significant chemical challenge in synthesizing this compound is controlling regioselectivity—ensuring that deuterium atoms are placed only at the desired four positions on the phenyl rings. acs.orgnih.gov Side reactions can lead to deuterium incorporation at incorrect sites or an incomplete exchange, resulting in a mixture of partially deuterated molecules.
Furthermore, preventing isotopic scrambling, where deuterium atoms migrate to unintended positions during the reaction or are lost in exchange with hydrogen from solvents, is critical. nih.gov Such impurities can compromise the accuracy of this compound as an internal standard. acanthusresearch.com Achieving high regioselectivity often requires sophisticated catalytic systems and carefully controlled reaction conditions. mdpi.com The final product must be thoroughly analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry to confirm the precise location and extent of deuteration. nih.gov
| Challenge Area | Specific Issues | Impact on Research Use |
|---|---|---|
| Cost-Effectiveness | High cost of deuterated reagents (e.g., D₂O). Expensive catalysts. Multi-step synthesis increases labor and material costs. | Limits availability for large-scale or publicly funded research projects. |
| Scale-Up | Maintaining reaction efficiency and purity at larger scales. Logistical challenges in handling larger quantities of specialized reagents. | Difficulty in producing sufficient quantities for extensive preclinical or clinical studies. |
| Regioselectivity | Achieving deuteration at specific target positions on the aromatic rings. Avoiding side reactions leading to incorrect labeling. | Incorrectly labeled molecules can interfere with analytical measurements. |
| Isotopic Purity | Preventing isotopic scrambling (migration of deuterium). Ensuring high percentage of deuterium incorporation (>98%). Removing unlabeled or partially labeled impurities. | Low isotopic purity compromises its function as an internal standard, leading to inaccurate quantification. acanthusresearch.com |
Analytical Challenges in Complex Research Matrices
Once synthesized, this compound is predominantly used in bioanalysis to quantify salsalate in complex biological matrices such as plasma, urine, or tissue homogenates. tandfonline.com While its use as a stable isotope-labeled (SIL) internal standard is considered the gold standard for correcting analytical variability, significant challenges remain. chromatographyonline.comtandfonline.comcrimsonpublishers.com
Minimizing Matrix Effects and Ensuring Robustness
The primary analytical hurdle is the "matrix effect," which occurs when other molecules in the sample interfere with the ionization of the analyte and internal standard in the mass spectrometer. tandfonline.com These interferences can lead to ion suppression or enhancement, causing underestimation or overestimation of the analyte's concentration. crimsonpublishers.com Although this compound is designed to co-elute with and experience the same matrix effects as salsalate, differences in their physicochemical properties due to the deuterium isotope effect can sometimes cause slight separation during chromatography, leading to differential ion suppression and compromising accuracy. crimsonpublishers.comwaters.com
Ensuring the robustness of an analytical method is paramount. resolian.comut.eeut.ee A robust method provides consistent and reliable results despite small, deliberate variations in experimental parameters such as mobile phase composition, pH, or column temperature. nih.govresolian.com Developing a robust method requires rigorous optimization of sample preparation techniques (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances and fine-tuning of chromatographic and mass spectrometric conditions. ut.ee
| Strategy | Objective | Key Techniques |
|---|---|---|
| Optimized Sample Preparation | Reduce matrix components that cause interference. | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Protein Precipitation. |
| Advanced Chromatographic Separation | Ensure co-elution of salsalate and this compound, while separating them from interfering compounds. | Ultra-High-Performance Liquid Chromatography (UHPLC), careful selection of column chemistry and mobile phase gradients. |
| Method Validation | Confirm the method is accurate, precise, and robust. ut.ee | Systematic testing of parameters like linearity, accuracy, precision, and stability across different matrix lots. nih.govresolian.com |
| High-Resolution Mass Spectrometry | Improve specificity and reduce the impact of isobaric interferences. | Use of instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers. |
Expanding the Utility of this compound in Integrated Omics Research
The future of biomedical research lies in an integrated "omics" approach, where data from genomics, transcriptomics, proteomics, and metabolomics are combined to build a comprehensive understanding of biological systems. mdpi.comnih.govcreative-proteomics.com this compound is a powerful tool for the metabolomics component of such studies, enabling precise quantification of salsalate and its metabolic products.
By accurately measuring metabolic fluxes, researchers can correlate changes in salsalate metabolism with alterations in gene expression (transcriptomics) or protein levels (proteomics). oup.comfrontiersin.org For example, a study could use this compound to track how salsalate is metabolized in cancer cells and integrate this data with proteomic analysis to identify the specific enzymes responsible for its breakdown. This integrated approach can reveal novel drug targets, explain mechanisms of drug resistance, and identify biomarkers for therapeutic response. creative-proteomics.com
Innovations in Deuterium Tracer Methodologies and Advanced Mass Spectrometry
Beyond its role as an internal standard, this compound can be used as a metabolic tracer to map the fate of salsalate in vivo. nih.govnih.gov By administering this compound and analyzing samples over time, scientists can track its absorption, distribution, metabolism, and excretion (ADME), providing a dynamic view of its pharmacokinetics. acs.orgrsc.org
Innovations in mass spectrometry are further enhancing the utility of deuterated tracers.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident identification of salsalate and its deuterated metabolites in complex mixtures. creative-proteomics.com
Tandem Mass Spectrometry (MS/MS) allows for the structural characterization of unknown metabolites by fragmenting the molecules and analyzing the resulting patterns. nih.gov
Deuterium Metabolic Imaging (DMI) is an emerging technique that uses magnetic resonance spectroscopy (MRS) or imaging (MRI) to visualize the spatial distribution and metabolic conversion of deuterated compounds like this compound within living tissues, offering a non-invasive way to study drug metabolism in real-time. nih.govnih.govmdpi.comescholarship.org
These advanced analytical technologies, combined with sophisticated tracer methodologies, are paving the way for a deeper understanding of drug action and metabolism, with this compound serving as a key investigational tool. sciex.com
| Technique | Application for this compound | Research Benefit |
|---|---|---|
| High-Resolution MS (HRMS) | Accurate mass measurement for confident identification of this compound and its metabolites. | Increases specificity and reduces false positives in metabolomics studies. creative-proteomics.com |
| Tandem MS (MS/MS) | Structural elucidation of metabolites by fragmentation analysis. | Enables identification of novel metabolic pathways for salsalate. nih.gov |
| Mass Spectrometry Imaging (MSI) | Visualization of the spatial distribution of this compound and its metabolites in tissue sections. | Provides insights into drug localization at the target site and in organs of metabolism. acs.org |
| Deuterium Metabolic Imaging (DMI) | Non-invasive, real-time imaging of metabolic processes involving this compound in vivo. nih.gov | Allows for dynamic studies of drug metabolism and distribution in living organisms. mdpi.comescholarship.org |
Lack of Publicly Available Data on Collaborative Research and Data Sharing Initiatives Specifically for this compound
Despite a comprehensive search for information, there are no publicly available records detailing specific collaborative research initiatives or data-sharing platforms focused on the chemical compound this compound. The research landscape for deuterated compounds, a category that includes this compound, shows a growing trend towards academic and industry partnerships to advance drug development. However, this compound is not explicitly mentioned as a subject of these collaborations in the available literature.
Efforts to uncover information on this compound's inclusion in research consortia or data-sharing agreements have been unsuccessful. Clinical trials involving the parent compound, salsalate, such as a study on its effects in Alzheimer's disease (NCT03277573), have explicitly stated that there is no plan to share individual participant data. clinicaltrials.gov This indicates that, at least for some studies involving the base compound, data sharing is not a current priority.
The broader field of deuterated pharmaceuticals is seeing the rise of collaborative efforts. Pharmaceutical companies and academic institutions are increasingly partnering to explore the potential of deuterated compounds, aiming to improve the pharmacokinetic and toxicological properties of existing drugs. nih.gov These collaborations are crucial for translating laboratory discoveries into viable therapeutic options.
However, without specific data linking this compound to any such initiatives, a detailed discussion on this particular compound's role in collaborative and data-sharing efforts cannot be provided at this time. The general movement towards greater collaboration in deuterated drug research suggests a potential future pathway for compounds like this compound, but as of now, its involvement remains undocumented in public sources.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying Salsalate-d4 in biological matrices, and how should method validation be conducted?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., this compound itself) to enhance specificity and reduce matrix effects. Validate the method by assessing sensitivity (limit of detection/quantification), precision (intra-day/inter-day variability), accuracy (recovery rates), and linearity across expected concentration ranges. Include detailed protocols for sample preparation, calibration curves, and quality controls to ensure reproducibility .
- Experimental Design : Reference stability studies in and , which employed controlled conditions and repeated measurements to validate outcomes. For example, test this compound stability under varying pH, temperature, and storage durations .
Q. How should researchers design pharmacokinetic (PK) studies to assess this compound bioavailability?
- Methodological Answer : Employ a crossover or parallel-group design with healthy and diabetic cohorts to compare absorption rates and metabolic clearance. Use serial blood sampling over 24–72 hours post-administration. Analyze plasma concentrations via validated LC-MS/MS methods, referencing ’s PK modeling in rodent studies .
- Data Analysis : Calculate area under the curve (AUC), maximum concentration (Cmax), and half-life (t1/2). Normalize data to account for inter-individual variability in body weight and metabolic rates .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported this compound metabolite profiles across in vitro and in vivo studies?
- Methodological Answer : Perform comparative metabolomics using high-resolution mass spectrometry (HRMS) to identify unique metabolites. Cross-validate findings with isotopic tracing (e.g., <sup>13</sup>C-labeled analogs) and enzyme inhibition assays to clarify metabolic pathways. Reference ’s approach to reconciling glycemia markers through multi-parameter analysis .
- Data Contradiction Analysis : Apply multivariate statistics (e.g., principal component analysis) to distinguish experimental artifacts from true biological variations. Ensure batch effects and instrument drift are minimized via randomization and internal standards .
Q. What mechanistic models explain this compound’s role in modulating inflammatory pathways linked to insulin resistance?
- Methodological Answer : Develop a systems pharmacology model integrating transcriptomic, proteomic, and pharmacokinetic data. Use in vitro macrophage assays to measure NF-κB inhibition (as in ) and correlate with in vivo glucose uptake metrics from . Employ Bayesian inference to quantify uncertainty in parameter estimates .
- Experimental Validation : Validate predictions using gene knockout models or siRNA silencing of candidate targets (e.g., IKKβ). Reference ’s use of inflammatory biomarkers (adiponectin, leukocyte counts) to confirm mechanistic hypotheses .
Methodological Frameworks
- Literature Review : Use Google Scholar’s advanced operators (e.g.,
intitle:this compound,author:"Goldfine") to identify niche studies, per . Cross-reference findings with ClinicalTrials.gov entries for ongoing research . - Data Reporting : Follow pharmaceutical guidelines () for tabulating results, including raw data in supplementary files and ensuring self-explanatory figures .
- Replication : Document protocols in line with ’s requirements for experimental reproducibility, such as specifying equipment settings and reagent batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
